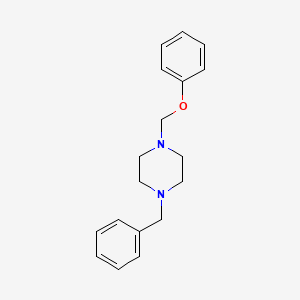
6-Amino-5-(trifluoromethoxy)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-AMINO-5-(TRIFLUOROMETHOXY)PYRIDINE-3-CARBONITRILE is a chemical compound with the molecular formula C7H4F3N3O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethoxy group and the amino group on the pyridine ring makes this compound unique and potentially useful in various chemical and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-5-(TRIFLUOROMETHOXY)PYRIDINE-3-CARBONITRILE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and specific solvents to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
6-AMINO-5-(TRIFLUOROMETHOXY)PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Substitution Reactions: The amino and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing agents for oxidation reactions. The reaction conditions often involve specific temperatures, solvents, and reaction times to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation reactions can produce various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
6-AMINO-5-(TRIFLUOROMETHOXY)PYRIDINE-3-CARBONITRILE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-AMINO-5-(TRIFLUOROMETHOXY)PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-AMINO-5-(TRIFLUOROMETHOXY)PYRIDINE-3-CARBONITRILE include other trifluoromethoxy-substituted pyridines and amino-substituted pyridines. Examples include:
- 2-AMINO-5-(TRIFLUOROMETHOXY)PYRIDINE
- 4-AMINO-3-(TRIFLUOROMETHOXY)PYRIDINE
Uniqueness
What sets 6-AMINO-5-(TRIFLUOROMETHOXY)PYRIDINE-3-CARBONITRILE apart from similar compounds is the specific positioning of the trifluoromethoxy and amino groups on the pyridine ring. This unique arrangement can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H4F3N3O |
|---|---|
Molekulargewicht |
203.12 g/mol |
IUPAC-Name |
6-amino-5-(trifluoromethoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)14-5-1-4(2-11)3-13-6(5)12/h1,3H,(H2,12,13) |
InChI-Schlüssel |
IYQZOMDFKGELJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1OC(F)(F)F)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



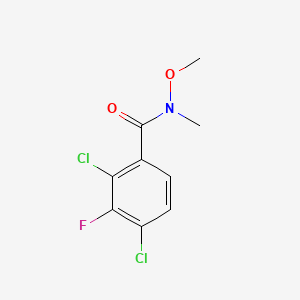

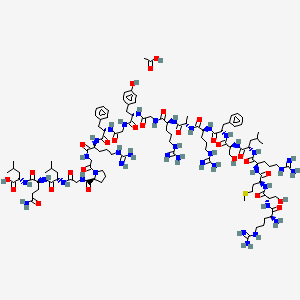
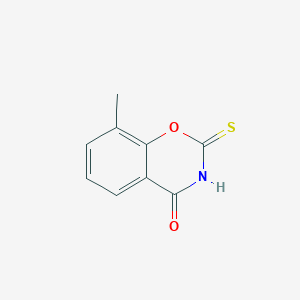
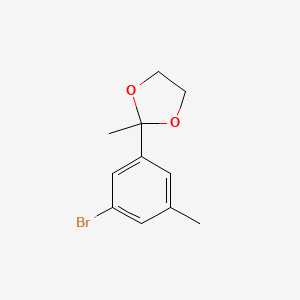
![N-[4-[[[(3R,4R)-1-[(2S)-2-Amino-1-oxopropyl]-3-methyl-4-piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-benzamide](/img/structure/B14757120.png)
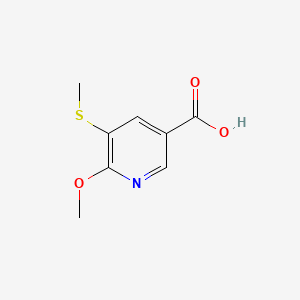
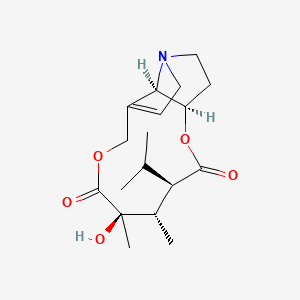
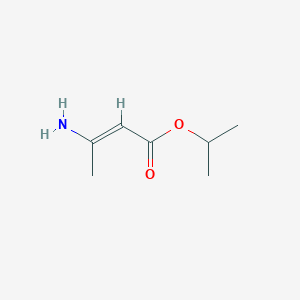
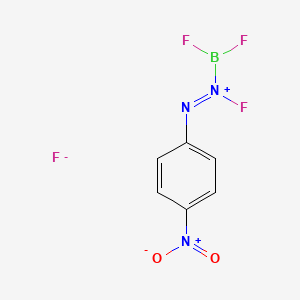
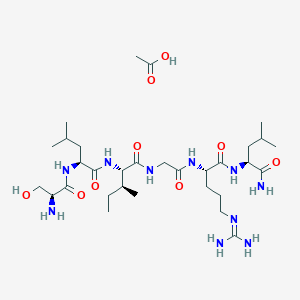
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B14757167.png)
